molecular formula C18H22N2O2 B2929293 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide CAS No. 898432-45-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide

Cat. No.: B2929293
CAS No.: 898432-45-6
M. Wt: 298.386
InChI Key: OSVJADDZDLXDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide is a synthetic organic compound that features a furan ring, an indole moiety, and a butyramide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Coupling reactions: The furan and indole units can be coupled using a suitable linker, such as an ethyl group, through reactions like Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indole moiety can be reduced under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indole could produce indoline derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)butyramide
  • N-(2-(indolin-1-yl)ethyl)butyramide
  • N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Uniqueness

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide is unique due to the combination of the furan and indole moieties linked by an ethyl group and capped with a butyramide group. This unique structure may confer specific biological activities or chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-6-18(21)19-13-16(17-9-5-12-22-17)20-11-10-14-7-3-4-8-15(14)20/h3-5,7-9,12,16H,2,6,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVJADDZDLXDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.